molecular formula C6H11NO2 B14449697 2,2,5-Trimethyl-1,3-oxazolidin-4-one CAS No. 78523-80-5

2,2,5-Trimethyl-1,3-oxazolidin-4-one

Cat. No.: B14449697
CAS No.: 78523-80-5
M. Wt: 129.16 g/mol
InChI Key: KTJRPRZOBUEZNL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-oxazolidin-4-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure features three methyl substituents at positions 2, 2, and 5, which influence its steric and electronic properties. Oxazolidinones are widely studied for their applications in asymmetric synthesis, medicinal chemistry, and as chiral auxiliaries due to their rigid bicyclic framework and stereochemical control .

Properties

CAS No.

78523-80-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2,2,5-trimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C6H11NO2/c1-4-5(8)7-6(2,3)9-4/h4H,1-3H3,(H,7,8)

InChI Key

KTJRPRZOBUEZNL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-1,3-oxazolidin-4-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . The reaction conditions often include the use of a catalytic amount of nitromethane, which absorbs microwaves and generates hot spots, facilitating the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazolidinones and oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5-Trimethyl-1,3-oxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazolidinones vs. Thiazolidinones

Thiazolidin-4-one derivatives (e.g., 3-(1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-ones) share a similar heterocyclic core but replace the oxygen atom in the oxazolidinone ring with sulfur. This substitution alters electronic density and hydrogen-bonding capacity, leading to distinct biological activities. For example, thiazolidinones exhibit notable antimicrobial and anticancer activities, as demonstrated in recent studies . In contrast, oxazolidinones like 2,2,5-trimethyl-1,3-oxazolidin-4-one are more frequently utilized in synthetic chemistry for stereoselective reactions, owing to their ability to stabilize transition states .

Feature This compound Thiazolidin-4-one Derivatives
Heteroatoms O, N S, N
Key Applications Chiral auxiliaries, synthesis Antimicrobial/anticancer agents
Biological Activity Limited data High (e.g., IC₅₀ < 10 µM)

Docking Efficiency Comparison

In docking studies targeting UBE2C (a ubiquitin-conjugating enzyme), this compound exhibited a binding score of -5.68623 kcal/mol, lower than pyrimidinol derivatives such as 2-amino-6-(fluoromethyl)-4-pyrimidinol (-5.95582 kcal/mol) and 6-(fluoromethyl)-2-methyl-4-pyrimidinol (-5.94646 kcal/mol) .

Compound Docking Score (kcal/mol)
2-Amino-6-(fluoromethyl)-4-pyrimidinol -5.95582
6-(Fluoromethyl)-2-methyl-4-pyrimidinol -5.94646
This compound -5.68623

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